3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one)
Overview
Description
3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) is a useful research compound. Its molecular formula is C58H38O2S and its molecular weight is 799.0 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) is 798.25925162 g/mol and the complexity rating of the compound is 1550. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(thiodi-4,1-phenylene)bis(2,4,5-triphenyl-2,4-cyclopentadien-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Field-Effect Transistors and Memory Elements
The synthesis and characterization of mixed phenylene-thiophene oligomers demonstrate their significant potential in the field of organic electronics. Compounds like these show high carrier mobilities and stability, making them promising materials for organic field-effect transistors (OFETs) and nonvolatile transistor memory elements. The combination of mobility, on/off ratio, stability, and processability highlights the advanced capabilities of these materials for electronic applications. Moreover, the reversible, tunable, and stable memory effect observed in solution-cast devices underscores their potential in memory storage technology (Mushrush et al., 2003).
Polyelectrolytes for Fuel Cells
A novel series of poly(phenylene)-based polyelectrolytes synthesized via Diels–Alder polymerization shows promise for polymer electrolyte membrane fuel cells. These materials exhibit high proton conductivity, chemical/thermal stability, and film toughness. Their fuel cell relevant properties, such as water uptake, thermal stability, and proton conductivity, offer a significant advancement over traditional materials like Nafion, making them suitable candidates for fuel cell applications (Fujimoto et al., 2005).
Lasing Applications
The synthesis of thiophene/phenylene co-oligomers introduces potential materials for lasing applications. The unique crystallization and optoelectronic characteristics of these compounds, combined with observed amplified spontaneous emission (ASE) and optically pumped lasing, highlight their applicability in the development of new optoelectronic devices. The low lasing threshold and different molecular orientations offer insights into the design of efficient lasing materials (Matsuo et al., 2020).
Electrochromic and Photochromic Properties
The study of electrochromic and photochromic properties in dithienylcyclopentene derivatives bearing thiophene or phenyl groups offers a pathway to developing materials that can switch between colored and colorless states under different stimuli. This property is crucial for applications in smart windows, displays, and sensors, where reversible color changes can be induced by electrical voltage or light (Peters & Branda, 2003).
Fluorescent Materials for Sensing and Imaging
The development of tetraphenylethene-containing polymers and their unique aggregation-induced emission (AIE) properties open new avenues in the creation of fluorescent materials. These polymers show potential in various applications, including fluorescent chemosensors for explosive detection, optical limiting, and photopatterning. The high fluorescence quantum yields and the ability to undergo photopattern formation make them suitable for advanced sensing and imaging applications (Hu et al., 2012).
Properties
IUPAC Name |
3-[4-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenyl]sulfanylphenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H38O2S/c59-57-53(41-23-11-3-12-24-41)49(39-19-7-1-8-20-39)51(55(57)43-27-15-5-16-28-43)45-31-35-47(36-32-45)61-48-37-33-46(34-38-48)52-50(40-21-9-2-10-22-40)54(42-25-13-4-14-26-42)58(60)56(52)44-29-17-6-18-30-44/h1-38H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLRTKQYACTLIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)SC4=CC=C(C=C4)C5=C(C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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